2-Octanone, 8-(3,4-methylenedioxyphenyl)
Description
Chemical Structure and Properties 2-Octanone, 8-(3,4-methylenedioxyphenyl) is a ketone derivative featuring an 8-carbon chain with a methylenedioxyphenyl group attached at the terminal position. Its molecular formula is C₁₅H₂₀O₃, and its SMILES representation is CC(=O)CCCCCCC1=CC2=C(C=C1)OCO2 . The compound has a molecular weight of 248.32 g/mol based on spectroscopic data from Ruta chalepensis extracts .
Natural Occurrence This compound is identified in Ruta chalepensis, a medicinal plant traditionally used for its antimicrobial and anti-inflammatory properties .
Properties
CAS No. |
105317-66-6 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-yl)octan-2-one |
InChI |
InChI=1S/C15H20O3/c1-12(16)6-4-2-3-5-7-13-8-9-14-15(10-13)18-11-17-14/h8-10H,2-7,11H2,1H3 |
InChI Key |
DBBLBCCPXKEKRW-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(=O)CCCCCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Physicochemical Parameters
The following table summarizes critical properties of 2-Octanone, 8-(3,4-methylenedioxyphenyl) and related compounds:
Structural and Functional Comparisons
Chain Length and Substitution Patterns
- 2-Hexanone, 6-(3,4-methylenedioxyphenyl): A shorter-chain analog (6 carbons) with the methylenedioxyphenyl group at position 6. Its lower molecular weight (220.26 g/mol) may reduce lipophilicity compared to the target compound .
- n-Octyl phenyl ketone : Shares an 8-carbon chain but lacks the methylenedioxy moiety. Its identical Vc value (0.773) suggests similar chromatographic retention behavior under specific conditions, despite structural differences .
Lipophilicity (logP)
- The target compound exhibits a logP of 3.497 , indicating moderate lipophilicity, which is critical for membrane permeability and bioavailability .
- Esters like Glutaric acid, 3-methylbut-2-yl 4-fluoro-2-methoxyphenyl ester show nearly identical logP values (~3.498), suggesting comparable partitioning behavior despite divergent functional groups .
Discrepancies and Limitations
- Conflicting CAS and Molecular Weight Data: reports a molecular weight of 200.90 g/mol for 2-Octanone, 8-(3,4-methylenedioxyphenyl) (CAS 20-570-6), conflicting with the more reliable Ruta chalepensis-derived data (248.32 g/mol; CAS 529778) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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